Ilk-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ilk-IN-1, also known as OSU-T315, is a small molecule inhibitor of integrin-linked kinase. Integrin-linked kinase is a multifunctional protein involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth. It plays a crucial role in various cellular processes, including proliferation, survival, differentiation, migration, invasion, and angiogenesis .

Mecanismo De Acción

Target of Action

Ilk-IN-1 primarily targets the Integrin-Linked Kinase (ILK) . ILK is a multifunctional molecular actor involved in cell-matrix interactions, cell adhesion, and anchorage-dependent cell growth . It plays a crucial role in cellular processes including proliferation, survival, differentiation, migration, invasion, and angiogenesis .

Mode of Action

This compound interacts with ILK, which functions as a signal transductor and a scaffold protein. This interaction facilitates further protein recruitment within the ILK–PINCH–Parvin complex . Although initially classified as a serine/threonine-protein kinase, the catalytical activity of ILK is now questioned, leaving the exact molecular mechanism of signal transduction by ILK unsolved .

Biochemical Pathways

ILK is involved in the regulation of several biochemical pathways. It has been implicated in the regulation of anchorage-dependent cell growth and survival, cell-cycle progression, epithelial–mesenchymal transition (EMT), invasion, migration, cell motility, contraction, vascular development, and tumor angiogenesis . Downstream targets of ILK include Akt, Rictor, GSK3β, β-catenin, MYPT-1 in the Hippo pathway, and myosin light chain (MLC) .

Result of Action

The action of this compound on ILK results in various molecular and cellular effects. ILK is involved in crucial cellular processes including proliferation, survival, differentiation, migration, invasion, and angiogenesis . Dysregulation of ILK underlies the pathogenesis of various diseases, including pro-oncogenic activity in tumorigenesis .

Análisis Bioquímico

Biochemical Properties

Ilk-IN-1 interacts with integrins, facilitating further protein recruitment within the ILK–PINCH–Parvin complex . It was initially classified as a serine/threonine-protein kinase, but its catalytical activity is now questioned due to structural and functional issues .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the activity of this compound in cancerous cells is often oncogenic and associated with malignant properties, such as uncontrolled cell cycle progression and evasion from senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of signal transduction by this compound remains unsolved .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, substantial preclinical evidence has indicated that inhibition of this compound correlates with cytotoxic/cytostatic cellular effects, delayed tumor growth in animal models of cancer, and inhibition of angiogenesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It localizes to multiple sites, including the cytoplasm, focal adhesion complexes that mediate cell adhesion to extracellular substrates, as well as cell-cell junctions in epidermal keratinocytes .

Subcellular Localization

This compound’s subcellular localization and any effects on its activity or function are crucial to understanding its role. It has been primarily detected at focal adhesion (FA) sites , confirmed by co-localization with focal adhesion markers like vinculin and paxillin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ilk-IN-1 involves multiple steps, including the preparation of intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

Formation of Core Structure: This step involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.

Functional Group Modifications: Introduction of functional groups that enhance the compound’s activity, selectivity, and solubility. This may involve reactions like alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods. The use of automated reactors and continuous flow chemistry can enhance efficiency and reproducibility in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Ilk-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of analogs with modified functional groups.

Aplicaciones Científicas De Investigación

Ilk-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of integrin-linked kinase in various chemical pathways and reactions.

Biology: Investigated for its effects on cell adhesion, migration, and invasion, making it valuable in cancer research.

Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated integrin-linked kinase activity, such as cancer and fibrosis.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting integrin-linked kinase.

Comparación Con Compuestos Similares

Similar Compounds

OSU-T315: Another integrin-linked kinase inhibitor with similar properties and applications.

GSK-3 Inhibitors: Compounds that inhibit glycogen synthase kinase-3, which is a downstream target of integrin-linked kinase.

Akt Inhibitors: Compounds that directly inhibit protein kinase B, another downstream target of integrin-linked kinase.

Uniqueness

Ilk-IN-1 is unique in its high specificity and potency as an integrin-linked kinase inhibitor. Its ability to disrupt multiple signaling pathways involved in cell survival and proliferation makes it a valuable tool in cancer research and potential therapeutic applications .

Propiedades

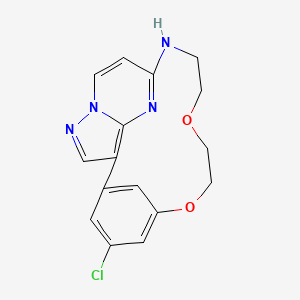

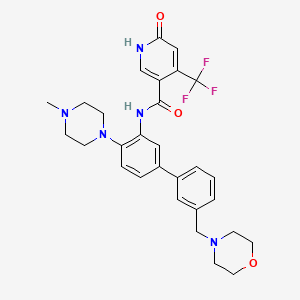

IUPAC Name |

N-methyl-3-[1-(4-piperazin-1-ylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]phenyl]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F3N5O/c1-34-29(39)15-10-25-20-28(38(36-25)27-13-11-26(12-14-27)37-18-16-35-17-19-37)23-4-2-21(3-5-23)22-6-8-24(9-7-22)30(31,32)33/h2-9,11-14,20,35H,10,15-19H2,1H3,(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBUPSVATJKTRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)N5CCNCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)